Methyl N-acetyl-2-deoxy-α-D-galactosamine
Methyl N-acetyl-2-deoxy-α-D-galactosamine
Methyl N-acetyl-alpha-D-galactosaminide is an N-acetyl-alpha-D-galactosaminide having a methyl substituent at the anomeric position.
Brand Name:
Vulcanchem
CAS No.:
6082-22-0
VCID:
VC0014504
InChI:
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC)CO)O)O
Molecular Formula:
C9H17NO6
Molecular Weight:
235.23 g/mol
Methyl N-acetyl-2-deoxy-α-D-galactosamine
CAS No.: 6082-22-0
Reference Standards
VCID: VC0014504
Molecular Formula: C9H17NO6
Molecular Weight: 235.23 g/mol
CAS No. | 6082-22-0 |
---|---|
Product Name | Methyl N-acetyl-2-deoxy-α-D-galactosamine |
Molecular Formula | C9H17NO6 |
Molecular Weight | 235.23 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 |
Standard InChIKey | ZEVOCXOZYFLVKN-ZEBDFXRSSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Description | Methyl N-acetyl-alpha-D-galactosaminide is an N-acetyl-alpha-D-galactosaminide having a methyl substituent at the anomeric position. |
Synonyms | Methyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside; |
PubChem Compound | 448882 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume